molecular formula C19H27NO4 B1232975 Drotebanol CAS No. 3176-03-2

Drotebanol

Cat. No.: B1232975
CAS No.: 3176-03-2
M. Wt: 333.4 g/mol
InChI Key: LCAHPIFLPICNRW-SVYNMNNPSA-N

Description

Drotebanol, also known as oxymethebanol, is a synthetic opioid analgesic derived from thebaine. It was developed by the Sankyo Company in Japan during the 1970s. This compound is known for its potent antitussive (cough suppressant) and analgesic properties, being significantly more effective than codeine in these roles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Drotebanol is synthesized from thebaine, an opiate alkaloid found in the Persian poppy. The synthesis involves several steps, including:

    Hydroxylation: Thebaine undergoes hydroxylation to introduce hydroxyl groups at specific positions on the molecule.

    Methylation: The hydroxylated intermediate is then methylated to form the final product, this compound.

The reaction conditions typically involve the use of strong acids or bases as catalysts, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Drotebanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Chemistry

In chemistry, drotebanol is used as a reference compound in the study of opioid receptor interactions and the development of new synthetic opioids. Its unique structure and properties make it a valuable tool for understanding the chemistry of opioid compounds .

Biology

This compound’s potent antitussive and analgesic effects have made it a subject of interest in biological research. Studies have focused on its interactions with opioid receptors and its potential therapeutic applications .

Medicine

Although this compound is no longer used in clinical practice, it has been studied for its potential use in pain management and cough suppression. Its high potency and relatively low addiction potential compared to other opioids make it an interesting candidate for further research .

Industry

In the pharmaceutical industry, this compound has been used as a model compound for the development of new opioid analgesics and antitussives. Its synthesis and properties provide valuable insights for the design of new drugs .

Mechanism of Action

Drotebanol exerts its effects by acting as an agonist at the mu-opioid receptors in the central nervous system. This interaction leads to the inhibition of neurotransmitter release, resulting in analgesia and cough suppression. The molecular targets and pathways involved include the modulation of G-protein coupled receptor signaling and the inhibition of adenylate cyclase activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its balance of high potency and relatively low addiction potential. It is significantly more potent than codeine in both analgesic and antitussive effects but less addictive than morphine. This makes it a valuable compound for research and potential therapeutic applications .

If you have any more questions or need further details, feel free to ask!

Properties

CAS No.

3176-03-2

Molecular Formula

C19H27NO4

Molecular Weight

333.4 g/mol

IUPAC Name

(1R,9R,10S,13R)-3,4-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-10,13-diol

InChI

InChI=1S/C19H27NO4/c1-20-9-8-18-11-13(21)6-7-19(18,22)15(20)10-12-4-5-14(23-2)17(24-3)16(12)18/h4-5,13,15,21-22H,6-11H2,1-3H3/t13-,15-,18-,19-/m1/s1

InChI Key

LCAHPIFLPICNRW-SVYNMNNPSA-N

SMILES

CN1CCC23CC(CCC2(C1CC4=C3C(=C(C=C4)OC)OC)O)O

Isomeric SMILES

CN1CC[C@]23C[C@@H](CC[C@]2([C@H]1CC4=C3C(=C(C=C4)OC)OC)O)O

Canonical SMILES

CN1CCC23CC(CCC2(C1CC4=C3C(=C(C=C4)OC)OC)O)O

Synonyms

14-hydroxydihydro-6 beta-thebainol 4-methyl ether
drotebanol
oxymethebanol

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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